Methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological activity and interaction with various biological targets. The compound is derived from the amino acid isoserine, modified with a benzoyl group and a phenyl group, enhancing its properties for pharmaceutical applications.
Methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride can be synthesized through several chemical processes involving the modification of isoserine derivatives. It is classified as an amino acid derivative and falls under the category of pharmaceuticals. The compound's structure includes a benzoyl moiety, which is known to enhance the lipophilicity and biological activity of amino acids.
The synthesis of methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (often ethanol), and the use of acids like hydrochloric acid for crystallization and purification steps. The final product is typically obtained with high enantiomeric purity through these methods.
Methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride has the following structural characteristics:
The compound features a central carbon backbone typical of amino acids, with a hydroxyl group and an amide linkage contributing to its reactivity.
The molecular structure can be represented by its InChI key (HYJVYOWKYPNSTK-UONOGXRCSA-N), which provides a unique identifier for computational chemistry applications.
Methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride can participate in various chemical reactions typical of amino acids and their derivatives:
The reactions are influenced by factors such as pH, temperature, and solvent conditions, which must be optimized for desired outcomes in synthetic chemistry.
The mechanism of action for methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride is primarily related to its interaction with biological targets:
Research into the specific pathways affected by this compound is ongoing, with studies focusing on its potential therapeutic effects in various disease models.
Relevant data such as logP values indicate moderate lipophilicity, suggesting potential for oral bioavailability in drug formulations.
Methyl (2S,3S)-N-benzoyl-3-phenylisoserine hydrochloride has several applications in scientific research:
Chemo-enzymatic routes leverage biocatalysts to achieve high enantioselectivity in synthesizing the (2S,3S)-configured isoserinate scaffold. Lipases and esterases catalyze the kinetic resolution of racemic precursors, selectively acylating or hydrolyzing one enantiomer while leaving the desired (2S,3S)-isomer unreacted. For instance, immobilized Candida antarctica lipase B (CAL-B) enables enantioselective hydrolysis of methyl ester intermediates, yielding the target stereoisomer with >98% ee when coupled with optimized reaction media (e.g., aqueous-organic biphasic systems) [2] [6]. Recent advances utilize engineered transaminases to directly introduce the chiral β-amino alcohol moiety, though substrate scope limitations persist for bulky aryl groups like the benzoyl-protected phenyl ring [6]. Key parameters influencing enantiomeric excess include:
Table 1: Performance of Biocatalysts in Kinetic Resolution
Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |
---|---|---|---|---|
CAL-B (immobilized) | Racemic methyl ester | 45 | >99 | [6] |
Pseudomonas cepacia lipase | N-Cbz-protected amide | 38 | 95 | [2] |
Engineered transaminase | β-Keto ester precursor | 90 | 88 | [6] |
Conventional organic synthesis relies on sequential protection, coupling, and deprotection steps. A representative 5-step route proceeds via:
Critical stereochemical control is achieved during the initial aldol step. Modified protocols employ iodocyclization of Baylis-Hillman adducts (3-acylamino-2-methylene alkanoates) to construct the oxazoline intermediate, which hydrolyzes to the syn-isoserine with retention of (2S,3S)-configuration [7]. Key challenges include epimerization during benzoylation (mitigated by low-temperature acylation) and racemization during esterification (avoided via SOCl2/MeOH instead of acidic catalysts).
Table 2: Synthetic Routes to Methyl (2S,3S)-N-benzoyl-3-phenylisoserinate
Route | Key Step | Overall Yield (%) | ee (%) | Complexity |
---|---|---|---|---|
Proline-catalyzed aldol | Asymmetric C-C bond formation | 52 | 99 | Moderate |
Iodocyclization | Oxazoline ring formation | 48 | 97 | High |
Diastereomeric salt resolution | Crystallization separation | 35* | >99 | Low |
*Yield after recycling undesired enantiomer [3]
Racemic mixtures of methyl N-benzoyl-3-phenylisoserinate require efficient resolution to isolate the pharmacologically critical (2S,3S)-isomer. Three dominant methods are compared:
Emerging techniques include preferential crystallization (effective for conglomerate-forming analogs) and membrane-assisted resolution, though applicability to this specific scaffold remains limited [6].
Table 3: Resolution Techniques for (2S,3S)-Isomer Isolation
Method | ee (%) | Yield (%) | Cost | Scalability |
---|---|---|---|---|
Diastereomeric salt crystallization | >99 | 35–40* | Low | Industrial |
Preparative chromatography | >99 | 45 | High | Pilot-scale |
Kinetic resolution with racemization | 98 | 95 | Medium | Industrial |
Preferential crystallization | 99 | 40 | Low | Limited** |
Recyclable mother liquor; *Requires conglomerate behavior [3] [6]
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3